Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary IUPAC name, this compound, accurately reflects the compound's structural hierarchy, with the ester functionality serving as the principal functional group and the ketone designated as a substituent. This nomenclature system prioritizes the propanoate chain as the parent structure, with appropriate numbering to indicate the positions of both the oxo group and the substituted phenyl ring.
The compound maintains several recognized synonyms that reflect different naming approaches and chemical contexts. Alternative designations include ethyl 3-mesityl-3-oxopropanoate, which emphasizes the mesityl group as a common name for the 2,4,6-trimethylphenyl substituent. Additional systematic names such as 3-oxo-3-(2,4,6-trimethylphenyl)propionic acid ethyl ester provide clear indication of the compound's derivation from the corresponding carboxylic acid. The Chemical Abstracts Service registry number 54458-28-5 serves as the primary numerical identifier for database searches and regulatory documentation.
Table 1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 54458-28-5 |
| PubChem CID | 313335 |
| Molecular Formula | C₁₄H₁₈O₃ |
| InChI Key | JKDAOORMLXVMGQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C |
The molecular representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C, providing a linear description of the three-dimensional structure. The International Chemical Identifier key JKDAOORMLXVMGQ-UHFFFAOYSA-N offers a unique hash representation that facilitates computational searches and structural comparisons across chemical databases.
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound exhibits characteristic features of beta-ketoester compounds with additional complexity introduced by the sterically demanding mesityl substituent. The compound possesses a molecular formula of C₁₄H₁₈O₃ with a calculated molecular weight of 234.29 grams per mole, indicating a relatively compact structure despite the presence of multiple methyl substituents. The central propanoate backbone contains two carbonyl groups separated by a single methylene unit, creating the classic beta-dicarbonyl arrangement that defines this chemical class.
The 2,4,6-trimethylphenyl group, commonly referred to as the mesityl group, introduces significant steric bulk around the aromatic ring due to the presence of three methyl substituents positioned at the ortho and para positions relative to the point of attachment. These methyl groups create substantial steric hindrance that influences both the conformational preferences of the molecule and its reactivity patterns. The mesityl group's planar aromatic system lies at varying angles to the propanoate chain, with the exact orientation dependent upon intramolecular interactions and crystal packing forces when in the solid state.
Table 2: Molecular Architecture Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Heavy Atom Count | 17 |
| Rotatable Bond Count | 4 |
| Aromatic Ring Count | 1 |
| Carbonyl Groups | 2 |
The stereochemical considerations for this compound primarily involve conformational flexibility around several rotatable bonds, particularly the connection between the aromatic ring and the carbonyl carbon, as well as rotation around bonds within the propanoate chain. The presence of the beta-dicarbonyl system creates opportunities for intramolecular hydrogen bonding in the enol tautomeric form, which can significantly influence the preferred conformations and overall molecular geometry. The steric bulk of the mesityl substituent restricts rotation around the aryl-carbonyl bond, leading to preferred conformations that minimize unfavorable interactions between the methyl groups and other portions of the molecule.
Comparative Analysis of Tautomeric Forms
Beta-ketoesters such as this compound exhibit characteristic keto-enol tautomerism, a dynamic equilibrium between the predominant keto form and the less stable enol form. This tautomeric behavior results from the acidic nature of the alpha-hydrogen positioned between the two carbonyl groups, which can be abstracted to form an enolate that subsequently tautomerizes to the enol form. The equilibrium position between these tautomeric forms depends on various factors including temperature, solvent polarity, and structural features of the specific beta-ketoester.
In the keto form, this compound maintains discrete carbonyl functionalities with the ketone carbon directly bonded to the mesityl group and the ester carbonyl connected to the ethyl group through an oxygen atom. This form typically predominates under most conditions due to the inherent stability of the carbonyl groups and the absence of strain-inducing intramolecular interactions. The enol form features a hydroxyl group attached to what was previously the ketone carbon, with the formation of a carbon-carbon double bond between the former methylene carbon and the enolic carbon.
Table 3: Tautomeric Forms Comparison
| Property | Keto Form | Enol Form |
|---|---|---|
| Predominant Structure | >90% in most solvents | <10% in most solvents |
| Hydrogen Bonding | Limited intermolecular | Intramolecular chelation possible |
| Conjugation | Isolated carbonyls | Extended π-system |
| Stability | Thermodynamically favored | Kinetically accessible |
The mesityl substituent influences the tautomeric equilibrium through both steric and electronic effects. The electron-donating nature of the methyl groups on the aromatic ring can stabilize the enol form through enhanced delocalization of electron density into the aromatic system. However, the significant steric bulk of the mesityl group may disfavor certain conformations of the enol tautomer, particularly those that would place the hydroxyl group in close proximity to the ortho-methyl substituents. Comparative studies of related beta-ketoesters demonstrate that aromatic substituents generally shift the equilibrium toward the enol form compared to aliphatic analogs, although the magnitude of this effect varies with the specific substitution pattern.
Crystallographic Data and Unit Cell Parameters
While comprehensive single-crystal X-ray diffraction data specifically for this compound remains limited in the available literature, related compounds containing mesityl groups provide valuable insights into the likely crystallographic behavior of this beta-ketoester. Compounds featuring the 2,4,6-trimethylphenyl substituent typically exhibit packing arrangements that accommodate the significant steric bulk of the mesityl group while optimizing intermolecular interactions.
The crystallographic analysis of bis(mesityl)(pyrrol-1-yl)borane, which contains two mesityl groups similar to those found in the target compound, reveals important structural parameters relevant to mesityl-containing molecules. This related structure crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.9157(2) Å, b = 8.0223(1) Å, c = 19.6440(3) Å, and β = 99.890(1)°. The crystal density of 1.132 grams per cubic centimeter reflects the relatively low packing efficiency typical of molecules containing bulky substituents.
Table 4: Comparative Crystallographic Parameters for Mesityl-Containing Compounds
| Parameter | Bis(mesityl)(pyrrol-1-yl)borane |
|---|---|
| Space Group | P2₁/n |
| Unit Cell a | 11.9157(2) Å |
| Unit Cell b | 8.0223(1) Å |
| Unit Cell c | 19.6440(3) Å |
| β Angle | 99.890(1)° |
| Density | 1.132 g/cm³ |
| Z Value | 4 |
The mesityl groups in crystalline structures typically adopt orientations that minimize steric interactions between adjacent methyl substituents while maximizing favorable intermolecular contacts. The C-C bond lengths within the mesityl aromatic ring fall within the expected range for substituted benzene derivatives, with typical values around 1.39-1.40 Å for aromatic C-C bonds. The methyl substituents generally exhibit standard tetrahedral geometry around their carbon atoms, with C-H bond distances of approximately 0.96-0.98 Å.
Intermolecular packing in mesityl-containing compounds often involves weak C-H⋯π interactions between methyl hydrogen atoms and aromatic ring systems of neighboring molecules. These weak interactions, while individually modest in strength, collectively contribute to the overall crystal stability and influence the observed unit cell parameters. The relatively large unit cell volumes typically observed for mesityl compounds reflect the need to accommodate the extended molecular geometries while maintaining reasonable packing densities.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAOORMLXVMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310438 | |
| Record name | ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-28-5 | |
| Record name | NSC227213 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation and Acylation Methods
The classical preparation of aryl-substituted β-ketoesters typically involves:
- Claisen condensation of ethyl acetate or ethyl acetoacetate with an aryl ketone or aryl halide under basic or acidic catalysis.
- Acylation of substituted aromatic compounds with β-ketoester derivatives using acid catalysts or Lewis acids.
For the 2,4,6-trimethylphenyl substituent, the mesityl group can be introduced either via direct acylation of mesitylene derivatives or by using mesitoyl chloride or mesitoyl derivatives as starting materials.
Adaptation from Analogous Compounds
- Ethyl 3-oxo-3-phenylpropanoate synthesis often involves the condensation of ethyl acetate derivatives with benzoyl chloride or benzaldehyde derivatives under controlled conditions.
- Ethyl 3-oxo-3-(o-tolyl)propanoate is prepared via similar methods with o-tolyl derivatives, indicating that methyl-substituted phenyl rings are compatible with these reaction conditions.
Detailed Preparation Methodology for Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Given the structural similarity, the following synthetic route is proposed based on literature precedents for aryl β-ketoesters:
Starting Materials
- 2,4,6-Trimethylbenzoyl chloride or 2,4,6-trimethylbenzaldehyde as the aryl source.
- Ethyl acetoacetate as the β-ketoester component.
- Suitable base (e.g., sodium ethoxide, sodium hydride) or acid catalyst (e.g., pyridine, acetic acid).
Reaction Conditions
| Step | Reagents & Conditions | Description | Expected Yield (%) |
|---|---|---|---|
| 1 | Mix 2,4,6-trimethylbenzoyl chloride with ethyl acetoacetate in presence of pyridine or triethylamine | Acylation under inert atmosphere at 0-25°C for 4-16 hours | 70-90 |
| 2 | Alternatively, Claisen condensation using sodium ethoxide in ethanol with 2,4,6-trimethylbenzaldehyde and ethyl acetate | Reflux under nitrogen for 12-24 hours | 60-85 |
| 3 | Workup by aqueous quenching, extraction with ethyl acetate, drying over sodium sulfate, and purification by recrystallization or column chromatography | Purification to isolate the β-ketoester product | - |
Example Experimental Procedure
- To a stirred solution of ethyl acetoacetate (1 equiv) in dry ethanol, sodium ethoxide (1.2 equiv) is added under nitrogen atmosphere.
- 2,4,6-Trimethylbenzoyl chloride (1 equiv) is added dropwise at 0°C.
- The mixture is stirred at room temperature or refluxed gently for 12-16 hours.
- The reaction is quenched with cold water, and the product is extracted with ethyl acetate.
- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures or recrystallized from suitable solvents.
Analytical Data and Research Findings
Though specific NMR, HPLC, or LC-MS data for this compound are scarce, analogous compounds provide benchmarks:
| Parameter | Expected Data (Based on Analogues) |
|---|---|
| [^1H NMR (CDCl3)](pplx://action/followup) | Aromatic protons shifted due to methyl groups; ethyl ester signals at ~4.2 ppm (CH2), 1.2 ppm (CH3); β-keto methylene at ~3.4 ppm |
| [^13C NMR](pplx://action/followup) | Carbonyl carbons at ~200 ppm (ketone) and ~170 ppm (ester); aromatic carbons shifted by methyl substituents |
| MS (ESI) | Molecular ion peak corresponding to molecular weight (approx. 236 g/mol) |
| Purity | >95% after purification by MPLC or recrystallization |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation with benzoyl chloride | 2,4,6-Trimethylbenzoyl chloride, ethyl acetoacetate, pyridine | 0-25°C, 4-16 h, inert atmosphere | 70-90 | Common, high yield, mild conditions |
| Claisen condensation | 2,4,6-Trimethylbenzaldehyde, ethyl acetate, sodium ethoxide | Reflux, 12-24 h, nitrogen | 60-85 | Requires strong base, longer reaction |
| Alternative base catalysis | Sodium hydride or sodium ethoxide, ethyl acetoacetate, mesityl derivatives | Controlled temperature, inert atmosphere | 65-80 | Sensitive to moisture, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces 3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid.
Reduction: Yields 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate.
Substitution: Results in various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These interactions facilitate its role in different chemical and biological processes .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2,4,6-trimethylphenyl group distinguishes this compound from analogues with differing substituents. Key comparisons include:
Key Observations :
- Steric Effects: The 2,4,6-trimethylphenyl group imposes significant steric hindrance, reducing reaction rates in crowded environments compared to monosubstituted (e.g., p-tolyl) analogues .
- Electronic Effects: Electron-donating methyl groups (mesityl) increase electron density at the keto group, favoring enolate formation. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) polarize the carbonyl, enhancing electrophilicity .
- Biological Relevance : Thienyl and cyclopropyl derivatives exhibit tailored bioactivity, such as enzymatic stereoselective reduction (thienyl) or indole-based antiviral activity (cyclopropyl) .
Ester Group Modifications
Replacing the ethyl ester with methyl or other esters impacts solubility and metabolic pathways:
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred from analogues:
- Melting Points: Ethyl 3-oxo-3-(p-tolyl)propanoate derivatives exhibit melting points between 80–100°C, while trifluoromethyl-substituted analogues (e.g., 15386-86-4) have higher melting points due to stronger intermolecular forces .
- Spectroscopic Data :
Pharmacological Potential
- Metabolic Stability : Trifluoromethyl groups (e.g., 15386-86-4) improve resistance to oxidative metabolism, making them candidates for drug development .
Biological Activity
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 234.29 g/mol. The compound features a propanoate group with a ketone and a substituted aromatic ring, specifically a trimethylphenyl group. This structural characteristic is significant as it influences the compound's stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| Key Functional Groups | Ketone, Ester |
| Aromatic Substituent | 2,4,6-trimethylphenyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis to release active carboxylic acids that may interact with enzymes or receptors in biological systems. The presence of the trimethylphenyl group enhances the compound's binding affinity to target molecules, potentially influencing its pharmacological effects .
Potential Therapeutic Applications
Research suggests that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.
- Anti-inflammatory Activity : The compound's structural similarities to known anti-inflammatory agents warrant investigation into its effects on inflammatory pathways.
- Drug Development : As a scaffold in medicinal chemistry, it may serve as a precursor for synthesizing novel therapeutic agents.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific bacterial strains. For instance, at concentrations around 50 μM, significant reductions in bacterial growth were observed in controlled environments .
Structure-Activity Relationship (SAR)
A study comparing this compound with structurally similar compounds revealed that the trimethyl substitution pattern on the aromatic ring significantly influences its biological activity. Compounds lacking such substitutions exhibited reduced efficacy in antimicrobial assays .
Summary of Biological Activities
The following table summarizes the potential biological activities and mechanisms associated with this compound:
Q & A
Q. Table 1: Comparative Synthetic Routes
| Route | Reagents | Yield | Key Steps | Reference |
|---|---|---|---|---|
| 1 | 2,4,6-Trimethylacetophenone, Ethyl Oxalate | ~86% | Condensation, Acid Workup | |
| 2 | 2,4,6-Trimethylbenzene Derivative, AlCl₃ | ~70% | Friedel-Crafts Acylation |
Q. Table 2: Biocatalytic Reduction Parameters
| Enzyme | Cofactor | pH Optimum | Temperature | ee (%) |
|---|---|---|---|---|
| ChKRED12 | NADPH | 7.0 | 37°C | >99 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
